molecular formula C11H11ClN2OS B2914212 2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one CAS No. 1174196-65-6

2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one

Cat. No. B2914212
CAS RN: 1174196-65-6
M. Wt: 254.73
InChI Key: PRNWTFVEOGTIGK-UHFFFAOYSA-N
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Description

2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one, also known as CCT137690, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to inhibit the activity of several kinases, including CDK2, CDK9, and CDK12, which are involved in the regulation of cell proliferation and transcription. In

Scientific Research Applications

Reactivity and Synthesis

  • The compound exhibits interesting reactivity, leading to the synthesis of new heterocyclic systems. A study by Sirakanyan et al. (2015) explored the reactivity of similar pyrimidinones with alkyl mono- and di-halides, resulting in the formation of thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b]thiazines. This demonstrates the compound's utility in creating complex heterocyclic structures, which are important in medicinal chemistry (Sirakanyan et al., 2015).

Biological Activity

  • Thiazolo[5,4-d]pyrimidines, a class of compounds related to 2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one, have been identified with molluscicidal properties, as shown in a study by El-bayouki and Basyouni (1988). This suggests potential applications in controlling schistosomiasis by targeting the intermediate host snails (El-bayouki & Basyouni, 1988).

Antimicrobial Properties

  • Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, demonstrating antimicrobial activity. This indicates the potential of derivatives of 2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one in antimicrobial applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Nonlinear Optical Properties

  • A study by Hussain et al. (2020) on thienopyrimidine derivatives revealed their potential in nonlinear optics (NLO). This suggests applications in the field of optoelectronics and high-tech applications, demonstrating the diverse utility of the compound (Hussain et al., 2020).

Dual Inhibitor Potential

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-3-7-6(2)13-10(14-11(7)15)8-4-5-9(12)16-8/h4-5H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNWTFVEOGTIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one

Synthesis routes and methods

Procedure details

A 250-mL round bottomed flask was charged with 5-chlorothiophene-2-carboxamidine HCl salt (6.81 g, 34.6 mmol, 1 eq.), ethyl 2-ethyl-3-oxo-butanoate (12 g, 72 mmol, 2 eq.), and ethanol (100 ml). To the mixture was added sodium methoxide (25 w % in methanol, 23 g, 107 mmol, 3 eq.). The resulting mixture was stirred under reflux for 7 hr. After cooling to room temperature, the mixture was evaporated under reduced pressure to dryness and the residue was treated with 2N HCl (60 ml). Solid was collected by filtration and washed with water followed by ether. The product thus obtained was forwarded to the next step without any further purification (4.53 g, 51% yield).
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two

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